molecular formula C6H4Cl2 B3044122 1,3-Dichlorobenzene-d4 CAS No. 2199-70-4

1,3-Dichlorobenzene-d4

Cat. No.: B3044122
CAS No.: 2199-70-4
M. Wt: 151.02 g/mol
InChI Key: ZPQOPVIELGIULI-RHQRLBAQSA-N
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Description

1,3-Dichlorobenzene-d4 is a compound with the molecular formula C6H4Cl2 . It is also known by other names such as 1,3-dichloro-2,4,5,6-tetradeuteriobenzene and has a molecular weight of 151.02 g/mol .


Synthesis Analysis

The synthesis of 1,3-dichlorobenzene involves the reaction of benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure . A video describes the synthesis of 1,3-dichlorobenzene from benzene, employing the Sandmeyer reaction to convert an amino group to a chloro substituent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D . The compound has a complexity of 64.9 and contains 4 isotope atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.02 g/mol . It has a complexity of 64.9 and contains 4 isotope atoms . The compound has a XLogP3 of 3.5, indicating its lipophilicity .

Scientific Research Applications

Car Air Fresheners as a Source of Ethnic Differences in Exposure to 1,4-Dichlorobenzene

  • Research Insight : 1,4-Dichlorobenzene, closely related to 1,3-Dichlorobenzene-d4, is used in some air fresheners and has been identified as a common indoor air contaminant. It's classified as a possible carcinogen and may affect pulmonary function in adults (Elliott & Loomis, 2008).

Radiolysis Induced Degradation of 1,3-Dichlorobenzene in Aqueous Solution

  • Research Insight : The study of 1,3-dichlorobenzene degradation via radiolysis in different environments shows potential in understanding the environmental impact and degradation processes of such compounds (Albarrán & Mendoza, 2020).

Efficiency of 1,4-Dichlorobenzene Degradation in Water Under Various Conditions

  • Research Insight : The degradation of 1,4-Dichlorobenzene in water through photocatalysis and sonolysis demonstrates the potential of advanced oxidation techniques in environmental remediation (Selli et al., 2008).

Kinetic and In Situ FTIR Studies of the Catalytic Oxidation of Dichlorobenzene

  • Research Insight : The catalytic oxidation of dichlorobenzene, including 1,2-dichlorobenzene, offers insights into the degradation processes and potential environmental applications of these compounds (Krishnamoorthy & Amiridis, 1999).

Catalytic Reduction of Chlorobenzenes with Pd/Fe Nanoparticles

  • Research Insight : The dechlorination of chlorinated benzenes, including dichlorobenzenes, using Pd/Fe nanoparticles highlights the potential for innovative remediation techniques in treating contaminated water (Zhu & Lim, 2007).

Safety and Hazards

When handling 1,3-Dichlorobenzene-d4, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1,3-Dichlorobenzene-d4 is hydroxylated by cytochrome P450-dependent monooxygenases via a reactive epoxide to a phenolic compound in the liver and is eliminated in the form of a glutathione conjugate, glucuronide or sulfate . This suggests that it interacts with enzymes such as cytochrome P450 and other biomolecules involved in these metabolic pathways .

Cellular Effects

Dichlorobenzenes have been found to cause harmful effects in the liver of laboratory animals . Animal studies also found that dichlorobenzenes caused effects in the kidneys and blood .

Molecular Mechanism

It is known that it is metabolized in the liver, suggesting that it may interact with liver enzymes and potentially influence gene expression related to these enzymes .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Dichlorobenzenes have been shown to cause liver damage in rats, accompanied by induction of xenobiotic metabolizing enzymes .

Dosage Effects in Animal Models

Dichlorobenzenes have been shown to cause harmful effects in the liver and kidneys of laboratory animals .

Metabolic Pathways

This compound is metabolized to glutathione and cysteine conjugates and only small quantities, about 3% to 5%, to glucuronides or sulfates . This suggests that it is involved in the glutathione and cysteine metabolic pathways .

Transport and Distribution

Given its lipophilic nature, it may be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its metabolism in the liver, it may be localized in the endoplasmic reticulum where cytochrome P450 enzymes are located .

Properties

IUPAC Name

1,3-dichloro-2,4,5,6-tetradeuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQOPVIELGIULI-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298690
Record name Benzene-1,2,3,5-d4, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-70-4
Record name Benzene-1,2,3,5-d4, 4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,3,5-d4, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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